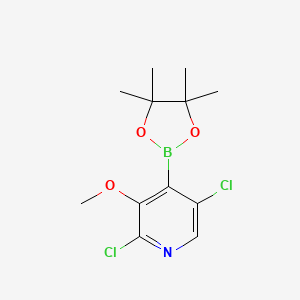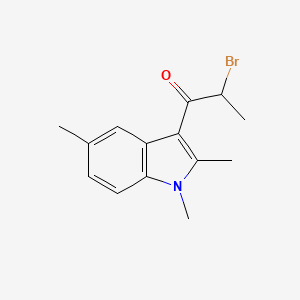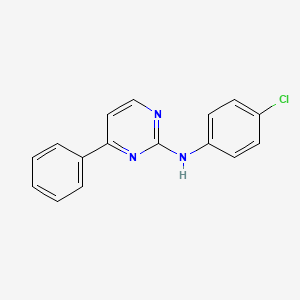![molecular formula C5H7NO3S2 B1453340 2-[(Methylsulfonyl)methylen]-1,3-thiazolidin-4-on CAS No. 24146-38-1](/img/structure/B1453340.png)
2-[(Methylsulfonyl)methylen]-1,3-thiazolidin-4-on
Übersicht
Beschreibung
The compound “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one” is a chemical compound that is used in scientific research . It is a derivative of thiazolidine, a five-membered heterocyclic compound having sulfur at the first position and nitrogen at the third position .
Molecular Structure Analysis
The molecular formula of “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one” is C5H7NO3S2, with an average mass of 193.244 Da and a mono-isotopic mass of 192.986740 Da .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
2-[(Methylsulfonyl)methylen]-1,3-thiazolidin-4-on: wird auf sein Potenzial als antimikrobielles Mittel untersucht. Derivate dieser Verbindung haben sich gegen verschiedene Bakterienstämme als wirksam erwiesen, darunter resistente Stämme wie MRSA. Der Wirkmechanismus der Verbindung beinhaltet die Hemmung des Bakterienwachstums, was sie zu einem Kandidaten für die Weiterentwicklung als Therapeutikum macht .
Entzündungshemmende Aktivität
Diese Verbindung wurde auch auf ihre entzündungshemmenden Eigenschaften untersucht. Es wurde festgestellt, dass sie eine COX-inhibitorische Aktivität aufweist, ein häufiges Ziel für entzündungshemmende Medikamente. Dies deutet darauf hin, dass sie bei der Entwicklung neuer entzündungshemmender Medikamente mit möglicherweise weniger Nebenwirkungen als die derzeitigen Behandlungen eingesetzt werden könnte .
Landwirtschaftliche Chemieforschung
In der Landwirtschaft wird This compound auf seine Verwendung als Pflanzenwachstumsregulator erforscht. Seine strukturelle Ähnlichkeit mit bestimmten Pflanzenhormonen deutet darauf hin, dass es das Pflanzenwachstum und die -entwicklung beeinflussen könnte, obwohl spezifische Anwendungen in diesem Bereich noch untersucht werden .
Materialwissenschaft
Die Derivate der Verbindung werden in der Materialwissenschaft auf ihre potenzielle Verwendung bei der Herstellung neuer Polymertypen mit einzigartigen Eigenschaften untersucht. Diese Polymere könnten in verschiedenen Industrien, darunter Automobil- und Luftfahrt, eingesetzt werden, wo Materialien mit spezifischen Eigenschaften erforderlich sind .
Umweltwissenschaften
In den Umweltwissenschaften werden This compound und seine Derivate auf ihre Rolle bei der Entwicklung neuartiger Elektrolyte für Hochspannungs-Lithium-Ionen-Batterien untersucht. Diese Forschung ist entscheidend für die Verbesserung von Energiespeichern, ein Schlüsselfaktor für die Weiterentwicklung erneuerbarer Energielösungen .
Biochemie und Pharmakologie
Die Verbindung ist in der Biochemie und Pharmakologie aufgrund ihres potenziellen Beitrags zur Medikamentenentwicklung von Interesse. Ihre Molekülstruktur ermöglicht es ihr, mit verschiedenen biologischen Rezeptoren zu interagieren, was zur Entwicklung neuer Medikamente mit einer Reihe therapeutischer Anwendungen führen könnte, darunter antivirale, krebshemmende und antidiabetische Medikamente .
Chemische Synthese
This compound: dient als Baustein in der chemischen Synthese. Es kann verwendet werden, um eine Vielzahl chemischer Verbindungen zu synthetisieren, die dann in weiteren Forschungsarbeiten eingesetzt oder als Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet werden können .
Analytische Chemie
Schließlich wird diese Verbindung in der analytischen Chemie als Referenzstandard verwendet, um die Genauigkeit und Zuverlässigkeit pharmazeutischer Tests zu gewährleisten. Sie hilft bei der Kalibrierung von Instrumenten und der Validierung von Testmethoden, was für die Aufrechterhaltung hoher Standards in der pharmazeutischen Forschung unerlässlich ist .
Zukünftige Richtungen
Thiazolidine derivatives, including “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one”, have diverse therapeutic and pharmaceutical activity, making them compelling candidates for future drug development . The novel synthesis of thiazolidine derivatives using various agents is being explored to improve yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Wirkmechanismus
Target of Action
Many compounds with a sulfonyl group are known to interact with enzymes in the body, particularly those involved in inflammatory responses .
Mode of Action
The compound could potentially bind to these enzymes and inhibit their activity, leading to a decrease in the production of inflammatory mediators .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. If the targets are enzymes involved in inflammation, then the pathways affected would likely be those involved in the inflammatory response .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure and the route of administration. Without specific information on this compound, it’s difficult to predict its ADME properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it inhibits enzymes involved in inflammation, the result could be a reduction in inflammation .
Biochemische Analyse
Biochemical Properties
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, it interacts with proteins involved in cell signaling pathways, thereby influencing cellular responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of inflammatory mediators . Additionally, it can activate or inhibit other enzymes involved in metabolic pathways, leading to alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect, beyond which toxicity may occur. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it may accumulate in certain tissues, such as the liver and kidneys . Its localization within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
The subcellular localization of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2E)-2-(methylsulfonylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-11(8,9)3-5-6-4(7)2-10-5/h3H,2H2,1H3,(H,6,7)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBCEEFKLAEPNQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=C1NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/1\NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679713 | |
| Record name | (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24146-38-1 | |
| Record name | (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)



![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)



![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)



![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)

